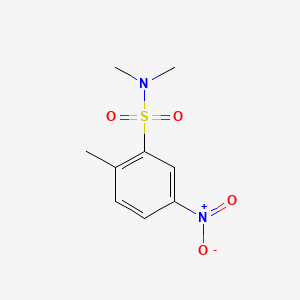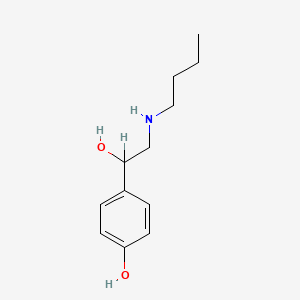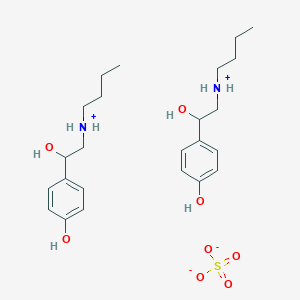
BRL-50481
概要
説明
BRL 50481は、グラクソ・スミスクラインによって開発された化合物です。これは、ホスホジエステラーゼ7ファミリーに対して選択的なホスホジエステラーゼ阻害剤として作用する最初の化合物です。ホスホジエステラーゼ7の活性は、2つの遺伝子、ホスホジエステラーゼ7Aとホスホジエステラーゼ7Bによってコードされています。BRL 50481は、ホスホジエステラーゼ7Bよりもホスホジエステラーゼ7Aサブタイプに対して約80倍の選択性を示します .
科学的研究の応用
BRL 50481 has several scientific research applications:
Chemistry: It is used as a selective inhibitor of phosphodiesterase 7, which is useful in studying the role of this enzyme in various biochemical pathways.
作用機序
BRL 50481は、ホスホジエステラーゼ7の活性を選択的に阻害することでその効果を発揮します。この酵素は、さまざまな細胞プロセスにおいて重要な役割を果たすセカンドメッセンジャーである環状アデノシン一リン酸の分解に関与しています。ホスホジエステラーゼ7を阻害することにより、BRL 50481は環状アデノシン一リン酸のレベルを高め、骨芽細胞の石灰化の増加や特定の癌細胞におけるアポトーシスの誘導など、さまざまな下流効果をもたらします .
生化学分析
Biochemical Properties
BRL-50481 interacts with enzymes such as PDE7A and PDE7B, showing IC50 values of 0.15 and 12.1 μm respectively . It potentiates the anti-inflammatory effect of PDE4 inhibitor rolipram .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce airway hyperresponsiveness (AHR), infiltration of inflammatory cells into the lungs, and the levels of type 2 T helper cell-related cytokines, antigen-specific immunoglobulins, and mucin .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on PDE7A and PDE7B . This inhibition leads to an increase in cAMP levels, which can promote apoptosis of neoplastic lymphocytes .
Dosage Effects in Animal Models
In animal models, the administration of this compound has been shown to ameliorate ovalbumin-induced allergic asthmatic responses
Metabolic Pathways
This compound is involved in the cAMP signaling pathway, acting as a selective inhibitor of PDE7, an enzyme that hydrolyzes cAMP .
準備方法
BRL 50481は、3-(N,N-ジメチルスルホンアミド)-4-メチル-ニトロベンゼンとしても知られており、一連の化学反応によって合成されます。合成経路には、4-メチルベンゼンスルホンアミドのニトロ化と、スルホンアミド基のジメチル化が含まれます。反応条件には、通常、ニトロ化には硝酸と硫酸、ジメチル化には硫酸ジメチルが使用されます .
化学反応の分析
BRL 50481は、以下を含むいくつかの種類の化学反応を起こします。
酸化: BRL 50481中のニトロ基は、特定の条件下でアミノ基に還元することができます。
置換: スルホンアミド基は、求核置換反応に関与することができます。
加水分解: スルホンアミド基は、酸性または塩基性条件下で加水分解することができます。
これらの反応に使用される一般的な試薬には、ニトロ基の還元のための水素ガスと炭素上のパラジウムなどの還元剤、および置換反応のためのアミンなどの求核剤があります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
BRL 50481は、いくつかの科学研究に応用されています。
化学: これは、ホスホジエステラーゼ7の選択的阻害剤として使用されており、さまざまな生化学経路におけるこの酵素の役割を研究するのに役立ちます。
生物学: BRL 50481は、骨芽細胞の石灰化活性を高めることが示されており、骨粗鬆症の治療における可能性のある役割を示唆しています.
医学: これは、ホスホジエステラーゼ7Bを発現する慢性リンパ性白血病細胞でアポトーシスを誘導し、癌治療における潜在的な治療的用途を示しています.
類似化合物との比較
BRL 50481は、特にホスホジエステラーゼ7Aサブタイプに対するホスホジエステラーゼ7の高い選択性においてユニークです。類似の化合物には以下が含まれます。
ロリプラム: 抗炎症効果も持つホスホジエステラーゼ4阻害剤。
シロミラスト: 慢性閉塞性肺疾患の治療に使用される別のホスホジエステラーゼ4阻害剤。
ロフルミラスト: 抗炎症作用を持つ選択的ホスホジエステラーゼ4阻害剤。
これらの化合物と比較して、BRL 50481のホスホジエステラーゼ7に対する選択性は、さまざまな生物学的プロセスにおけるこの酵素の特定の役割を研究するのに特に役立ちます .
特性
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-7-4-5-8(11(12)13)6-9(7)16(14,15)10(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIUFCJFLGCQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195832 | |
| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433695-36-4 | |
| Record name | N,N,2-Trimethyl-5-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433695-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL-50481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433695364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,2-trimethyl-5-nitro-Benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRL-50481 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03G869PR3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BRL 50481 is a selective inhibitor of phosphodiesterase 7 (PDE7). [] PDEs are enzymes that break down cyclic nucleotides like cyclic adenosine monophosphate (cAMP). By inhibiting PDE7, BRL 50481 prevents the degradation of cAMP, leading to increased intracellular cAMP levels. [, ]
A: In rat aortic smooth muscle cells (RASMCs), PDE4 is the most active PDE family, followed by PDE3 and PDE1. [] While PDE7 mRNA is expressed, its activity is not significantly detected in these cells. BRL 50481, at concentrations that selectively inhibit PDE7, has minimal effects on the β-adrenergic receptor-mediated cAMP response in RASMCs. [] This suggests that PDE7 might not play a major role in regulating cAMP levels downstream of β-adrenergic receptors in these cells.
A: In a mouse model of autoimmune hepatitis induced by concanavalin A, selective inhibition of PDE4 with rolipram showed the most significant inhibition of cAMP degradation in T cells and improvement in disease outcomes. [] While BRL 50481 (PDE7 inhibitor) and cilostazol (PDE3 inhibitor) also contributed to these effects, their impact was less pronounced compared to rolipram. []
A: Compared to normal peripheral blood mononuclear cells, CLL cells exhibit a significantly higher expression of PDE7B, which correlates with increased PDE7 activity. [, ] BRL 50481, along with other PDE7 inhibitors and a dual PDE4/7 inhibitor, selectively induces apoptosis in CLL cells compared to normal PBMCs or B cells. [] This suggests that PDE7B could be a potential therapeutic target in CLL.
A: Research suggests that PDE7 and PDE4/7 inhibitors promote apoptosis in CLL cells through a cAMP-mitochondrial-dependent pathway. [] These inhibitors increase cAMP levels, leading to mitochondrial depolarization, cytochrome c release, and ultimately, apoptosis. []
A: In neonatal mice exposed to sevoflurane, BRL 50481 administration significantly attenuated sevoflurane-induced neurodegeneration and long-term memory deficits. [] It also protected against neuronal apoptosis and restored cAMP levels, suggesting a neuroprotective role for BRL 50481 in this model. []
A: While not directly addressed in the provided abstracts, one abstract mentions the potential of PDE4/7 inhibitors to facilitate tissue protection and anatomical repair. [] This suggests a possible role for BRL 50481 in influencing oligodendrocyte precursor cell behavior, although further research is needed to confirm this.
A: Yes, research indicates that BRL 50481 can be successfully encapsulated in poly(ethylene glycol-b-caprolactone) nanoparticles for drug delivery. [] These nanoparticles demonstrate slow drug release kinetics, potentially allowing for sustained delivery of BRL 50481 over an extended period. []
A: Researchers have investigated the use of peptides that recognize proteins upregulated at sites of vascular disruption, such as clotting factors and extracellular matrix components, to functionalize nanoparticles. [] For instance, peptides like NQEQVSP, DPEAAE, and NIDPNAV have been conjugated to aminated PEG-b-PCL nanoparticles for potential targeted delivery to demyelinated lesions. []
A: Combining BRL 50481 with other drugs like methylene blue (a guanylate cyclase inhibitor) or dipyridamole (a PDE inhibitor) has been shown to influence seizure activity in animal models. [, ] For example, co-administration of BRL 50481 with methylene blue delayed the onset of seizures induced by pentylenetetrazole and maximal electroshock. []
A: In the bovine abomasum, both PDE4 and PDE5 contribute to regulating smooth muscle relaxation. [] While BRL 50481 inhibits carbachol-induced contractions, its effect is less pronounced compared to the PDE4 inhibitor Ro 20-1724 and the PDE5 inhibitor vardenafil. []
ANone: The provided research papers do not specifically address resistance mechanisms to BRL 50481. This is an area that requires further investigation.
A: One limitation of BRL 50481 is its limited selectivity for PDE7 compared to some newer generation PDE inhibitors. [] Additionally, its efficacy as a single agent in certain conditions like autoimmune hepatitis appears moderate compared to other PDE inhibitors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














